molecular formula C10H16O B1166699 CM SEPHAROSE CAS No. 102899-98-9

CM SEPHAROSE

Cat. No.: B1166699
CAS No.: 102899-98-9
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Description

CM Sepharose is a weak cation exchange chromatography media designed for the capture and intermediate purification of a wide range of biomolecules, including approved biopharmaceuticals. Its matrix consists of cross-linked 6% agarose beads, which have a hydrophilic nature that ensures low levels of non-specific binding, resulting in elution pools with low host cell-derived impurities. The functional group is carboxymethyl (CM), which provides an ionic capacity of 0.09 to 0.13 mmol H+/mL of medium and a typical binding capacity of 50 mg of ribonuclease A per mL of medium. This compound operates on the principle of ion-exchange chromatography, where the separation of proteins is based on ionic interactions between the charged groups on the biomolecules and the oppositely charged carboxymethyl groups on the resin. The binding and elution of target molecules can be controlled by adjusting the pH or ionic strength of the buffer. Due to its high chemical stability, the media allows for robust cleaning-in-place (CIP) and sanitization protocols using solutions such as 1 M sodium hydroxide, 8 M urea, and 70% ethanol. The bead size ranges from 45 to 165 μm, and it is suitable for a wide operating pH range of 4 to 13. The media is supplied in 20% ethanol for storage and should be kept at 4°C to 30°C. Handle with care; it is a flammable liquid and vapour. Contains ethanol.

Properties

CAS No.

102899-98-9

Molecular Formula

C10H16O

Origin of Product

United States

Theoretical Principles of Cation Exchange Chromatography with Cm Sepharose

Fundamental Mechanisms of Weak Cation Exchange in CM Sepharose Systems

The separation process on this compound is primarily governed by reversible ionic interactions between the charged functional groups on the stationary phase and the charged amino acid residues on the surface of proteins in the mobile phase. rnlkwc.ac.incytivalifesciences.co.jplobov.com.pyyilimart.com

Electrostatic Interactions in Protein Binding to Carboxymethyl Ligands

Protein binding to this compound occurs through electrostatic attraction between the negatively charged carboxymethyl ligands immobilized on the agarose (B213101) matrix and positively charged regions on the protein surface. chondrex.comharvardapparatus.com The net charge of a protein is dependent on the pH of the solution relative to its isoelectric point (pI). chondrex.comharvardapparatus.combio-rad.com For effective binding to a cation exchanger like this compound, the protein of interest must carry a net positive charge at the operating pH, which typically means the pH of the mobile phase should be below the protein's pI. harvardapparatus.combio-rad.comresearchgate.netvwr.com The strength of the electrostatic interaction is influenced by the number and distribution of positively charged amino acid residues (such as lysine, arginine, and histidine) on the protein surface at the given pH, as well as the density of the carboxymethyl ligands on the Sepharose matrix. ucm.esnih.gov

Influence of Mobile Phase Ionic Strength on Adsorption and Desorption Dynamics

The ionic strength of the mobile phase plays a critical role in modulating the electrostatic interactions between proteins and the this compound matrix. harvardapparatus.comcytivalifesciences.co.jplobov.com.pyyilimart.comhaw-hamburg.denih.govresearchgate.netsartorius.comfredhutch.orgunc.edu Ions present in the mobile phase, typically from added salts (e.g., NaCl), compete with the charged proteins for binding sites on the stationary phase. haw-hamburg.de At low ionic strength, the electrostatic interactions between the positively charged proteins and the negatively charged carboxymethyl groups are strong, favoring protein adsorption. cytivalifesciences.co.jplobov.com.pyyilimart.comresearchgate.net As the ionic strength of the mobile phase increases, the salt ions effectively screen the charges on both the protein and the stationary phase, weakening the electrostatic attraction. haw-hamburg.dedechema.de This increased competition leads to the desorption and elution of bound proteins. harvardapparatus.comcytivalifesciences.co.jpsartorius.com Proteins with lower net positive charge or fewer contact points with the stationary phase will elute at lower salt concentrations, while those with higher net positive charge or more favorable interactions require higher salt concentrations for elution. harvardapparatus.combio-rad.com This principle forms the basis of separation by applying a salt gradient. harvardapparatus.comcytivalifesciences.co.jplobov.com.pyyilimart.comvwr.comsartorius.com

Role of pH in Modulating Protein Net Charge and this compound Binding Affinity

The pH of the mobile phase is a crucial parameter that affects both the ionization state of the carboxymethyl ligands on this compound and the net charge of the proteins being separated. sigmaaldrich.comharvardapparatus.comcytivalifesciences.co.jpyilimart.combio-rad.com As a weak cation exchanger, the negative charge density of this compound decreases as the pH approaches the pKa of the carboxymethyl group. sigmaaldrich.comcytivalifesciences.co.jp Simultaneously, the net charge of a protein becomes more positive as the pH decreases below its pI and less positive (or more negative) as the pH increases above its pI. chondrex.comharvardapparatus.combio-rad.com

For effective binding to this compound, the pH of the loading buffer is typically set at least one pH unit below the pI of the target protein to ensure a sufficient net positive charge. sigmaaldrich.comresearchgate.netvwr.com Elution can be achieved by increasing the pH of the mobile phase. harvardapparatus.comcytivalifesciences.co.jpyilimart.comsartorius.com As the pH increases, the net positive charge of the protein decreases, weakening the electrostatic interaction with the negatively charged stationary phase. harvardapparatus.combio-rad.com Additionally, increasing the pH can decrease the ionization of the carboxymethyl groups themselves, further reducing the binding affinity. sigmaaldrich.comcytivalifesciences.co.jp The interplay between the protein's charge state and the stationary phase's ionization state as a function of pH is fundamental to achieving separation on this compound.

Adsorption Isotherms and Kinetic Models for Protein Binding on this compound

Understanding protein binding to this compound often involves the application of adsorption isotherms and kinetic models, which describe the equilibrium and dynamic aspects of the binding process.

Langmuir and Freundlich Models in this compound Binding Equilibrium

Adsorption isotherms describe the relationship between the concentration of a solute in the mobile phase and the amount of solute adsorbed onto the stationary phase at equilibrium and a constant temperature. For protein binding on ion exchange media like this compound, the Langmuir and Freundlich models are commonly used to characterize the adsorption equilibrium. researchgate.netmarquette.edunih.govoup.com

The Langmuir isotherm model assumes monolayer adsorption onto a finite number of identical binding sites with no interaction between adsorbed molecules. marquette.edu It is often represented by the equation: q = (Qmax * C) / (Kd + C) Where: q is the amount of protein adsorbed per unit mass or volume of resin. C is the equilibrium concentration of protein in the mobile phase. Qmax is the maximum adsorption capacity of the resin. Kd is the dissociation constant, inversely related to the affinity of the protein for the binding sites. marquette.edu

Studies have shown that the adsorption of some proteins, such as lysozyme, onto this compound FF can be well-described by a Langmuir-type correlation. researchgate.net The Langmuir model provides parameters like maximum binding capacity (Qmax) and affinity (Kd), which are valuable for predicting binding behavior under equilibrium conditions. marquette.edu

The Freundlich isotherm model, in contrast, is an empirical model that describes heterogeneous surface energy and assumes multilayer adsorption or adsorption on sites with different affinities. marquette.eduoup.com It is represented by the equation: q = Kf * C^(1/n) Where: q is the amount of protein adsorbed per unit mass or volume of resin. C is the equilibrium concentration of protein in the mobile phase. Kf is the Freundlich adsorption constant, related to the adsorption capacity. 1/n is the intensity of adsorption, indicating the heterogeneity of the surface or the nature of the adsorption. marquette.edu

While the Langmuir model is frequently applicable, the Freundlich model can sometimes provide a better fit for protein adsorption data on Sepharose-based adsorbents, particularly when considering factors like surface heterogeneity or complex binding interactions. nih.govoup.com For instance, studies on protein adsorption to modified Sepharose have shown data fitting well to both Langmuir and Freundlich isotherms depending on conditions. nih.govoup.com

Experimental data on binding capacity for this compound Fast Flow provides examples of equilibrium adsorption characteristics for specific proteins.

ProteinMolecular Weight (kDa)Binding Capacity (mg/mL gel)Source
IgG~16015Sigma-Aldrich sigmaaldrich.com
RNase A~13.750Sigma-Aldrich sigmaaldrich.com, Fisher Scientific fishersci.com
Polyclonal IgG-≧ 70 (10% DBC)Cellufine MAX CM jnc-corp.co.jp

Note: The binding capacity can vary depending on the specific protein, buffer conditions (pH, ionic strength), and the specific variant of this compound.

Dynamic Adsorption Process Modeling on this compound

Dynamic adsorption modeling focuses on the rate at which proteins bind to the stationary phase in a flow system, which is crucial for designing and optimizing chromatographic processes. The dynamic adsorption process on this compound involves several steps: mass transfer of the protein from the bulk mobile phase to the surface of the resin beads, diffusion of the protein within the pores of the agarose matrix, and finally, adsorption to the binding sites on the pore surface. rose-hulman.edu

Models describing dynamic adsorption often consider these mass transfer and diffusion limitations. The "two-phase resistance model," for example, has been used to describe the dynamic adsorption process of proteins like lysozyme, papain, and BSA to this compound FF. researchgate.net This model accounts for both external film mass transfer and internal pore diffusion, allowing for the determination of parameters like pore diffusion coefficients based on experimental dynamic adsorption data. researchgate.net

Dynamic binding capacity (DBC), a key parameter in process design, represents the amount of protein that can be bound to the resin under specific flow rate and loading conditions before a certain percentage of the protein breaks through in the column effluent. rose-hulman.edu DBC is influenced by equilibrium binding capacity, mass transfer rates, and residence time. jnc-corp.co.jprose-hulman.edu Efficient mass transfer characteristics of the chromatography media contribute to superior dynamic binding capacities. jnc-corp.co.jp Predicting DBC from equilibrium data or through dynamic modeling is an important aspect of optimizing the use of this compound in protein purification. rose-hulman.edu

Influence of Protein Conformational Changes on this compound Binding

Protein conformational changes can significantly influence their binding to chromatographic media, including this compound. While this compound primarily utilizes electrostatic interactions, changes in protein conformation can expose or mask charged amino acid residues on the protein surface, thereby altering the protein's interaction with the negatively charged carboxymethyl groups.

For instance, a protein undergoing a conformational change might expose internal positively charged residues that were previously shielded in its native state. This increased exposure of positive charges could lead to stronger binding to the this compound resin. Conversely, a conformational change that buries positively charged residues or exposes negatively charged ones could weaken the interaction or prevent binding altogether.

Research in related areas, such as hydrophobic interaction chromatography (HIC), has shown that protein conformational changes upon adsorption to the stationary phase can occur and influence binding behavior researchgate.net. While this compound is an ion exchanger, the principle that altered protein structure affects surface properties relevant to binding can be extended. For example, studies using techniques like isothermal titration calorimetry (ITC) and NMR have been employed to investigate protein-ligand interactions and conformational changes upon binding to chromatographic surfaces researchgate.netnih.govpnas.orgbiorxiv.org. These studies highlight the complexity of protein-resin interactions, which can involve not only electrostatic forces but potentially also hydrophobic interactions, especially at higher salt concentrations researchgate.netnih.gov. A conformational change could potentially influence these secondary interactions as well.

While direct studies specifically detailing the influence of protein conformational changes on binding solely to this compound in isolation from other interaction modes are less commonly highlighted in the provided search results, the general principle that protein structure dictates surface charge distribution and accessibility supports this potential influence. The binding of proteins to chromatographic media is a dynamic process, and changes in protein conformation, whether induced by the binding event itself or by the surrounding buffer conditions (pH, salt), can impact the strength and specificity of the interaction with the stationary phase.

Thermodynamics of Solute Interaction with this compound Matrices

Isothermal titration calorimetry (ITC) is a powerful technique used to directly measure the heat changes associated with binding events, allowing for the determination of ΔH, and subsequently, ΔG and ΔS researchgate.netnih.govbiorxiv.org. Studies using calorimetry on protein interactions with chromatographic supports, including modified Sepharose matrices, have provided insights into the thermodynamics of adsorption researchgate.netnih.gov.

Research investigating protein adsorption on cation exchange resins, including this compound, has shown that the binding process can be influenced by both electrostatic and hydrophobic interactions researchgate.net. At typical operating conditions for ion exchange, electrostatic interactions are dominant. These interactions are often associated with favorable enthalpy changes due to the formation of ionic bonds between the protein and the resin. However, the binding also involves changes in solvation shells around the protein and the resin, as well as changes in the conformational freedom of the protein and the immobilized ligands, which contribute to the entropy change biorxiv.org.

Studies have indicated that at high salt concentrations, where electrostatic interactions are suppressed, hydrophobic interactions between the protein and the this compound matrix can become more significant researchgate.netnih.gov. These hydrophobic interactions are typically entropy-driven, arising from the release of ordered water molecules from the hydrophobic surfaces upon binding biorxiv.org. The balance between enthalpic and entropic contributions to the free energy of binding can vary depending on the specific protein, the buffer conditions (pH, salt type and concentration), and the characteristics of the this compound matrix (e.g., ligand density) researchgate.netnih.gov.

Understanding the thermodynamic parameters provides valuable information about the nature of the binding forces and can aid in optimizing separation conditions. For instance, if binding is found to be strongly enthalpy-driven, it suggests a significant contribution from favorable non-covalent interactions like ionic bonds. If it is entropy-driven, hydrophobic effects or conformational changes might play a more prominent role.

Table 1: Characteristics of this compound Fast Flow

CharacteristicValueSource
Ion Exchanger TypeWeak cation exchanger fishersci.nlsigmaaldrich.com
LigandCarboxymethyl (-OCH₂COO⁻) fishersci.nlsigmaaldrich.com
MatrixCross-linked 6% agarose fishersci.nlsigmaaldrich.com
Ionic Capacity0.09 - 0.13 mmol H⁺/mL fishersci.nlsigmaaldrich.com
Binding Capacity50 mg Ribonuclease A/mL fishersci.nlsigmaaldrich.com
pH Stability Range4 - 13 avantorsciences.comsigmaaldrich.com
Particle Size Range45 - 165 µm (wet bead) sigmaaldrich.comsigmaaldrich.cn
Average Particle Size~90 µm sigmaaldrich.com
Exclusion Limit~4 x 10⁶ Da (globular proteins) avantorsciences.comsigmaaldrich.com

Table 2: Examples of Proteins Purified using this compound and Relevant pI Values

ProteinOrganism SourcepIThis compound Binding Conditions (Example)Source
Ribonuclease ABovine Pancreas~9.5-10Binds at pH < 9.5-10 fishersci.nlsigmaaldrich.com
Eggshell Proteins (e.g., OC-17)Avian Eggshell9.82 (OC-17)Binds at pH 8.0 kosfaj.org
LysozymeVarious~11Binds at appropriate pH below 11, influenced by ionic strength researchgate.netresearchgate.netnih.gov
MyoglobinVarious~7.0Binding depends on specific pH relative to pI and ionic strength researchgate.netresearchgate.net

Note: Protein pI values can vary slightly depending on the source and determination method. Binding conditions are examples and require optimization.

Methodological Framework for Cm Sepharose Based Chromatographic Separations

Column Preparation and Packing Techniques for CM Sepharose Resins

Proper column preparation and packing are crucial for achieving optimal resolution and reproducible results in this compound chromatography. purolite.com Irregularities in packing can lead to uneven flow, peak broadening, and reduced yield and purity. purolite.com

Slurry Preparation and Degassing Procedures

This compound Fast Flow is typically supplied as a suspension in 20% ethanol (B145695). sigmaaldrich.comvwr.comauburn.edusangon.com To prepare the resin for packing, the shipping solution is decanted and replaced with the packing buffer to form a slurry. vwr.comauburn.edusangon.com A common ratio for the slurry is approximately 75% settled gel to 25% liquid. sigmaaldrich.comvwr.comauburn.edusangon.comyilimart.com

Degassing the resin slurry under vacuum is an essential step before packing. sigmaaldrich.comvwr.comauburn.edusangon.comyilimart.comscientificlabs.co.uk This process removes dissolved air, which can come out of solution during the chromatographic run and create air bubbles in the column bed, leading to channeling and reduced separation efficiency.

Achieving Homogeneous Bed Heights and Column Efficiency

Achieving a homogeneous packed bed is vital for consistent flow rates and reproducible separations. sigmaaldrich.compurolite.com Columns should be mounted vertically and filled with buffer to eliminate air pockets before pouring the degassed slurry. sigmaaldrich.com The slurry should be poured gently down the side of the column to avoid introducing air bubbles. sigmaaldrich.com

Packing is typically performed by pumping buffer through the column at a constant flow rate until the bed height stabilizes. auburn.edusangon.comyilimart.comdtu.dk For consistent results, it is recommended to pack at a flow rate at least 133% of the flow rate intended for the chromatographic procedure. sigmaaldrich.com Some protocols suggest packing at a constant pressure, such as 0.2 MPa (2 bar) for a 16 mm diameter column, until the bed height is constant. auburn.edusangon.com After the initial packing, the adaptor is typically lowered onto the surface of the gel bed and advanced slightly to compress the bed and ensure a tight seal. auburn.edusangon.com

The quality of the packed column should be assessed by column efficiency testing. purolite.comcytivalifesciences.comcytivalifesciences.com This is commonly evaluated by determining the height equivalent to a theoretical plate (HETP) and the asymmetry factor (As) using a test sample like acetone (B3395972) or sodium chloride. purolite.comcytivalifesciences.comcytivalifesciences.com A well-packed column is characterized by a low HETP and an asymmetry factor close to 1. purolite.comscribd.com

Buffer System Design for this compound Chromatography

The design of the buffer system is critical for effective binding and elution in this compound chromatography. Buffer pH and ionic strength significantly influence the net charge of the target molecule and the resin, thereby affecting binding affinity. dutscher.com

Selection of Anionic Buffers for Cation Exchange

This compound is a cation exchanger, meaning it binds positively charged molecules. sigmaaldrich.comchondrex.com Therefore, the buffer system should utilize anionic buffers. Recommended anionic buffers for use with this compound Fast Flow include acetate (B1210297), barbiturate, citrate, glycine, and phosphate. sigmaaldrich.comsigmaaldrich.com The buffering ion should carry the same charge as the ion exchange group (anionic in this case) and ideally have a pKa within 0.5 pH units of the operating pH to ensure adequate buffering capacity. sigmaaldrich.comdutscher.com Using buffering ions of the opposite charge can interfere with the ion exchange process. dutscher.com

Optimization of Buffer Concentration and pH for Target Molecule Binding

For efficient binding of target molecules to the this compound resin, the ionic strength of the starting buffer must be low. vwr.comdutscher.com A low ionic strength minimizes competition between buffer ions and the target molecule for binding sites on the resin. The ionic strength should be low enough to allow binding of all components, typically less than 5 mS/cm. dutscher.com However, the salt concentration should be sufficient to prevent denaturation or precipitation of proteins. sigmaaldrich.comdutscher.comsigmaaldrich.com An ionic strength of at least 10 mM is usually required for adequate buffering capacity. sigmaaldrich.comsigmaaldrich.com

The pH of the starting buffer is also a critical parameter for binding. For cation exchangers like this compound, the pH should be at least one pH unit below the isoelectric point (pI) of the molecule to be bound. vwr.comsangon.comdutscher.comsigmaaldrich.com At a pH below its pI, a protein will carry a net positive charge, facilitating binding to the negatively charged carboxymethyl groups on the resin. dutscher.com Optimization of both pH and conductivity is recommended to find optimal dynamic binding conditions. dtu.dkcytivalifesciences.comcytivalifesciences.com

Table 1 provides examples of recommended buffers for cation exchange chromatography with their respective pH ranges and pKa values. chondrex.com

Table 1: Suggested Cation Exchange Buffers

Buffer SaltConcentration (mM)CounterionpH RangepKa (25°C)
Maleic acid20Na+1.4 - 2.41.92
Methyl malonic acid20Na+ or Li+2.6 - 3.63.07
Citric acid20Na+2.6 - 3.63.13
Lactic acid50Na+3.3 - 4.33.86
Formic acid50Na+ or Li+3.3 - 4.33.75
Succinic acid50Na+3.7 - 4.74.21
Acetic acid50Na+ or Li+4.3 - 5.34.75
Succinic acid50Na+5.1 - 6.15.64
Methyl malonic acid50Na+ or Li+5.2 - 6.25.76
MES50Na+ or Li+5.6 - 6.66.27
Phosphate50Na+6.7 - 7.77.20
HEPES50Na+ or Li+7.0 - 8.07.56
BICINE50Na+7.8 - 8.88.33
Piperidine20Cl-10.6 - 11.611.12

Note: This table is based on information from a cited source and may not be exhaustive. chondrex.com

Sample Application Strategies and Loading Capacities

Sample application is a critical step in this compound chromatography. The sample should be dissolved in the starting buffer and should be free from particulate matter, ideally by centrifugation or filtration through a 0.45 µm filter. vwr.com The viscosity of the sample should not significantly exceed that of the buffer. vwr.com

The amount of sample that can be applied to a this compound column depends on the available binding capacity of the resin and the desired resolution. vwr.com For isocratic separations, the sample volume is typically 1-5% of the column volume. sigmaaldrich.com In gradient elution, the applied sample mass is more critical than the volume, and the sample should be applied in a low ionic strength medium. sigmaaldrich.com To achieve optimal resolution, it is generally recommended not to exceed 10-20% of the available capacity. vwr.com Maximizing the sample load with respect to the dynamic binding capacity is a key aspect of method optimization. dtu.dkcytivalifesciences.comcytivalifesciences.com

This compound Fast Flow resins exhibit notable binding capacities for various biomolecules. For instance, this compound Fast Flow has a binding capacity of approximately 15 mg IgG (MW ~160 kDa) per mL of gel and 50 mg RNase A (MW ~13.7 kDa) per mL of gel. sigmaaldrich.comvwr.comfishersci.com The ionic capacity is typically in the range of 0.09-0.13 mmol H+/mL resin. sigmaaldrich.comavantorsciences.comfishersci.com

Table 2: this compound Fast Flow Binding Capacities

MoleculeMolecular Weight (approx.)Binding Capacity (per mL gel)
IgG160 kDa15 mg
Bovine COHb69 kDa30 mg
Ribonuclease A13.7 kDa50 mg

Note: Binding capacities can vary depending on specific operating conditions and the properties of the target molecule. sigmaaldrich.comvwr.comfishersci.com

Scale-up of this compound chromatography is typically performed by maintaining the bed height and linear flow velocity while increasing the column diameter and total flow rate. cytivalifesciences.com Keeping the residence time constant helps maintain the binding capacity observed during method optimization. cytivalifesciences.com

Low Ionic Strength Sample Application for Enhanced Binding

For effective binding of target molecules to this compound, the sample should be applied in a buffer with low ionic strength. sigmaaldrich.comagbooth.comharvardapparatus.comresearchgate.netcytivalifesciences.comuni-onward.com.tw At low salt concentrations, the competition between buffer ions and the charged groups of the target molecules for binding sites on the resin is minimized, promoting stronger electrostatic interactions and thus enhanced binding. agbooth.comharvardapparatus.com If the sample has a high salt concentration, such as after ammonium (B1175870) sulfate (B86663) precipitation, it typically needs to be dialyzed or buffer exchanged into a low ionic strength buffer before application to the this compound column. researchgate.netuni-onward.com.tw The pH of the sample and the starting buffer is also crucial; for a cation exchanger like this compound, the pH should generally be at least one pH unit below the isoelectric point (pI) of the target protein to ensure it carries a net positive charge and binds to the negatively charged resin. sigmaaldrich.comagbooth.comharvardapparatus.comresearchgate.netcytivalifesciences.comvwr.com

Determination of Dynamic Binding Capacity for Specific Target Molecules

Dynamic Binding Capacity (DBC) is a critical parameter in ion exchange chromatography, defining the amount of target molecule that can bind to a given volume of resin under specific flow conditions before a significant amount of the molecule appears in the flow-through (breakthrough). purolite.com Determining the DBC for a specific target molecule on this compound is essential for optimizing the purification process and determining the required amount of resin. purolite.com The DBC is typically determined by loading a sample containing the target protein onto a column packed with this compound and monitoring the concentration of the target molecule in the flow-through. purolite.com A breakthrough curve is generated by plotting the concentration in the flow-through against the volume loaded. purolite.com The DBC is often defined as the amount of protein loaded onto the column when the target molecule concentration in the flow-through reaches a certain percentage of the applied concentration (e.g., 1%, 10%, or 50% breakthrough). purolite.comscientificlabs.co.uk

Factors influencing DBC on this compound include pH, conductivity (ionic strength), flow velocity (residence time), and the specific properties of the target molecule. cytivalifesciences.comcytivalifesciences.comdtu.dk Optimizing these parameters through scouting experiments can lead to increased DBC and improved process efficiency. cytivalifesciences.comcytivalifesciences.comdtu.dk For instance, for certain proteins, DBC may increase with increased conductivity, depending on the pH. cytivalifesciences.comcytivalifesciences.comdtu.dk Maintaining a constant residence time is important when scaling up, as it helps maintain the binding capacity observed during method optimization. cytivalifesciences.comdtu.dk

Table 1 provides typical dynamic binding capacity values for this compound Fast Flow for specific model proteins.

Target MoleculeApproximate Dynamic Binding Capacity (mg/mL resin)Reference
Ribonuclease A~50 fishersci.nlsigmaaldrich.comlobov.com.py
IgG~15 sigmaaldrich.com

Overloaded Cation Exchange Chromatography Techniques

Overloaded chromatography is a mode of operation where the sample is loaded onto the column at a concentration or total amount that exceeds the dynamic binding capacity of the resin for the target molecule. google.comresearchgate.net While this might seem counterintuitive for capturing the target, in cation exchange chromatography using resins like this compound, operating in an overloaded mode can be advantageous for removing impurities. google.comresearchgate.netnih.gov

In overloaded cation exchange chromatography, the conditions (such as pH and conductivity) are set such that impurities, like host cell proteins (HCP) and DNA, bind strongly to the resin, while the target molecule, after its binding capacity is reached, flows through the column. google.comresearchgate.netnih.gov This technique has been explored for monoclonal antibody (MAb) purification, where high loads (e.g., up to 1000 g/L of matrix) are applied, significantly exceeding the typical DBC for the MAb in bind-elute mode (typically below 100 g/L resin). researchgate.netnih.gov Studies have shown that conventional diffusive and perfusive cation exchange resins, including SP-Sepharose FF (a strong cation exchanger), effectively retain HCP and DNA during the loading and wash steps in overloaded mode, while the antibody flows through after breakthrough. researchgate.netnih.gov This approach allows for higher load densities and can be effective in removing various impurities, including HCP, DNA, high molecular weight species (HMW), and leached protein A. researchgate.netnih.gov

Elution Strategies and Gradient Design

Once the target molecule is bound to the this compound resin, it is eluted from the column by altering the mobile phase conditions to decrease the interaction between the molecule and the stationary phase. sigmaaldrich.comcytivalifesciences.comagbooth.com This is typically achieved by increasing the ionic strength or changing the pH of the elution buffer. sigmaaldrich.comcytivalifesciences.comagbooth.com Gradient elution, where the elution buffer composition changes gradually over time or volume, is commonly used to achieve better resolution compared to step elution. sigmaaldrich.comlobov.com.pyresearchgate.net

Salt Gradient Elution Methodologies

Salt gradient elution is a widely used method for eluting molecules bound to ion exchange resins like this compound. avantorsciences.comcytivalifesciences.comlobov.com.pyresearchgate.netvwr.comauburn.edu The principle is based on increasing the concentration of salt in the elution buffer, typically sodium chloride (NaCl). researchgate.netvwr.comauburn.edu The salt ions compete with the bound molecules for the charged sites on the resin. agbooth.comharvardapparatus.com As the salt concentration increases, the competition intensifies, leading to the displacement of the bound molecules from the stationary phase and their elution from the column. agbooth.comharvardapparatus.com

Linear salt gradients, where the salt concentration increases linearly over a defined volume or time, are often employed to provide good resolution of molecules with different affinities for the resin. lobov.com.pyresearchgate.netvwr.com Stepwise salt elution, involving sudden increases in salt concentration, can be used for group separation or sample concentration, although it generally provides lower resolution than linear gradients. lobov.com.pyresearchgate.net A suggested starting point for a salt gradient elution with this compound is a linear gradient from a low ionic strength buffer (e.g., containing no NaCl) to a buffer containing up to 0.5 M NaCl. researchgate.netvwr.com The optimal salt concentration range and gradient slope depend on the specific target molecule and the desired separation. Increasing the salt concentration further may be necessary if the substance of interest does not elute within the initial gradient range. vwr.com

pH Gradient Elution Methodologies

pH gradient elution is another effective method for eluting molecules from weak ion exchange resins like this compound, as the charge of both the stationary phase and the bound molecules can be influenced by pH. sigmaaldrich.comcytivalifesciences.comagbooth.comlobov.com.pyresearchgate.net For a cation exchanger, increasing the pH of the elution buffer reduces the net positive charge of the bound molecules and can also decrease the negative charge density of the carboxymethyl groups on the resin (as this compound is a weak cation exchanger). sigmaaldrich.comagbooth.com This reduction in electrostatic interaction facilitates the elution of the bound molecules. agbooth.com

Similar to salt gradients, pH gradients can be linear or stepwise. cytivalifesciences.com Linear pH gradients, where the pH changes gradually, are useful for achieving good resolution. Stepwise pH changes can be used for simpler separations or concentration steps. When using pH gradients with this compound, it's important to consider the working pH range of the resin, which is typically between pH 4 and 13 for stability, with optimal function as a pure ion exchanger often cited within a narrower range, such as 6 to 12 for this compound CL-6B. avantorsciences.comcytivalifesciences.comcytivalifesciences.comauburn.edu Operating within the recommended pH stability range is crucial for maintaining resin performance. avantorsciences.comcytivalifesciences.comauburn.edu Studies have shown that optimizing the pH can significantly improve the resolution of protein mixtures on this compound. sigmaaldrich.com

Combined Salt and pH Gradient Approaches

Combining salt and pH gradients in a single elution method can offer enhanced flexibility and selectivity in separating complex mixtures of biomolecules on this compound. researchgate.netgoogle.comnih.gov This approach, sometimes referred to as dual gradient elution or hybrid gradient elution, leverages the effects of both ionic strength and pH changes simultaneously to optimize the separation. google.comnih.gov

By carefully designing a gradient that varies both salt concentration and pH, it is possible to fine-tune the elution conditions to resolve molecules that may not be well separated using a single-parameter gradient. google.comnih.gov This can be particularly useful for proteins with similar pI values but different surface charge distributions or for complex samples containing a wide range of molecules with varying charge properties. google.com Research has demonstrated that combining salt and pH gradients can lead to improved preparative protein separations and allows for the development of optimized stepwise elution protocols based on data from combined gradient runs. google.com Modeling approaches have also been developed to predict protein retention in ion exchange chromatography using dual gradients, which can help in designing more efficient purification processes. nih.gov

Table 2 summarizes the typical elution strategies used with this compound.

Elution MethodDescriptionAdvantagesDisadvantages
Salt Gradient ElutionIncreasing salt concentration (e.g., NaCl) in the elution buffer.Widely used, effective for many separations.May not resolve molecules with similar charge.
pH Gradient ElutionChanging the pH of the elution buffer (increasing pH for cation exchange).Useful for weak ion exchangers, can alter charge of both resin and molecule.Limited by resin and molecule pH stability.
Combined Salt and pH GradientSimultaneous change in both salt concentration and pH.Enhanced selectivity and resolution.More complex method development.

Stepwise versus Continuous Gradient Elution Techniques

Elution of bound substances from this compound can be achieved by decreasing the affinity of the molecules for the stationary phase. This is typically accomplished by altering the pH and/or ionic strength of the mobile phase. sigmaaldrich.comcytivalifesciences.com Two primary methods are employed for this purpose: stepwise and continuous gradient elution.

Continuous salt gradients, often linear increases in sodium chloride concentration, are the most commonly utilized elution method in ion exchange chromatography for achieving high resolution separations. vwr.comsangon.comagbooth.comcytivalifesciences.comdutscher.com This approach allows for fine separation of molecules based on subtle differences in their charge and binding affinity to the this compound resin. agbooth.com

In contrast, stepwise gradient elution involves abrupt changes in buffer conditions (pH or salt concentration). cytivalifesciences.comagbooth.com While technically simpler to implement and requiring minimal equipment, stepwise gradients generally provide poorer resolution compared to continuous gradients. agbooth.comdutscher.com However, stepwise elution can be advantageous for sample preparation, concentration, or group separation, yielding sharp peaks and minimal elution volumes. agbooth.comdutscher.com The design of steps in stepwise elution requires careful consideration, as sharp changes in conditions can lead to peaks with sharp fronts and pronounced tailing, potentially containing multiple components. dutscher.com

Linear pH gradients can also be used for elution, although creating continuous pH gradients at a constant ionic strength can be challenging. vwr.comagbooth.comdutscher.com For this compound, a cation exchanger, elution using a pH gradient would involve increasing the pH. agbooth.com

Strategies for Eluting Tightly Bound Solutes

When working with this compound, some substances, particularly those with strong positive charges or those that interact hydrophobically with the matrix, may bind very tightly and not elute during standard regeneration procedures. cytivalifesciences.comvwr.comsangon.com Strategies for eluting these tightly bound solutes often involve more rigorous conditions than those used for routine elution.

Increasing the ionic strength significantly is a common approach. Using high ionic strength salt solutions, such as 1 M or 2 M NaCl, is typically sufficient to remove most reversibly bound material during regeneration. sigmaaldrich.comdtu.dkcytivalifesciences.comavantorsciences.comcytivalifesciences.com

For substances that remain bound, more aggressive cleaning-in-place (CIP) protocols are necessary. These protocols are designed to remove contaminants like lipids, precipitated proteins, and strongly hydrophobically bound molecules. sigmaaldrich.comdtu.dkcytivalifesciences.comvwr.comsangon.comcytivalifesciences.co.jp Such strategies can include washing with high concentrations of NaOH (e.g., 0.1 M to 1 M) sigmaaldrich.comcytivalifesciences.comvwr.comsangon.comcytivalifesciences.co.jp, sometimes in combination with moderate salt concentrations (e.g., 0.5 M NaCl). sigmaaldrich.com Organic solvents like 70% ethanol or 30% isopropanol (B130326) can also be employed to elute strongly hydrophobically bound proteins and lipids. cytivalifesciences.comvwr.comsangon.comcytivalifesciences.co.jpyilimart.com Using increasing concentration gradients when introducing organic solvents can help avoid air bubble formation. cytivalifesciences.comvwr.comsangon.com Alternatively, detergents, such as 0.1-0.5% non-ionic detergent in an acidic or basic solution, can be used. cytivalifesciences.com

Data on Elution Conditions

While specific data tables detailing elution of tightly bound solutes were not explicitly found, the search results provide typical conditions for regeneration and CIP which serve this purpose.

Elution/Cleaning MethodReagent ConcentrationPurposeSource
Regeneration (Reversibly Bound)1-2 M NaCl in buffer or increasing pHRemove reversibly bound material sigmaaldrich.comdtu.dkcytivalifesciences.comvwr.comavantorsciences.comcytivalifesciences.com
CIP (Ionically Bound Proteins)2 M NaClRemove ionically bound proteins cytivalifesciences.comvwr.comsangon.com
CIP (Precipitated/Hydrophobically Bound Proteins, Lipoproteins)1 M NaOHRemove precipitated, hydrophobically bound proteins, lipoproteins cytivalifesciences.comvwr.comsangon.com
CIP (Strongly Hydrophobically Bound Proteins, Lipids)70% ethanol or 30% isopropanolRemove strongly hydrophobically bound proteins, lipids cytivalifesciences.comvwr.comsangon.comcytivalifesciences.co.jpyilimart.com
CIP (Detergent)0.1-0.5% non-ionic detergent in acid/baseAlternative for strongly bound contaminants cytivalifesciences.com

Regeneration and Cleaning-in-Place (CIP) Protocols for this compound

Regeneration and Cleaning-in-Place (CIP) are critical maintenance procedures for this compound resins to ensure their longevity, maintain binding capacity, and prevent carryover of contaminants between runs. cytivalifesciences.comdtu.dksangon.comavantorsciences.com

Removal of Reversibly Bound Materials

Regeneration is typically performed after each chromatographic separation to remove substances that are reversibly bound to the this compound matrix. sigmaaldrich.comdtu.dkavantorsciences.com This is commonly achieved by washing the column with a high ionic strength solution, such as 1 M NaCl in buffer, or by adjusting the pH. sigmaaldrich.comdtu.dkavantorsciences.comcytivalifesciences.com The goal is to elute all bound material and restore the resin to its starting conditions for the next run. dtu.dkvwr.com Washing with at least 5 bed volumes of buffer is generally recommended until the column effluent shows stable conductivity and pH values, indicating that the resin is re-equilibrated. cytivalifesciences.comdtu.dkavantorsciences.comcytivalifesciences.com

Strategies for Cleaning Contaminants (Lipids, Precipitated Proteins)

CIP is a more rigorous cleaning procedure than regeneration, designed to remove substances that remain bound after regeneration, such as lipids, precipitated proteins, or denatured proteins. sigmaaldrich.comdtu.dkvwr.comsangon.comcytivalifesciences.co.jp These contaminants can build up over time, leading to decreased capacity, altered flow properties, and reduced performance of the resin. sangon.comavantorsciences.com Regular CIP is essential, especially when processing crude materials. cytivalifesciences.comsangon.com

Specific CIP protocols should be developed based on the nature of the contaminants present in the sample. cytivalifesciences.comsangon.comcytivalifesciences.co.jp Common strategies include:

Removal of ionically bound proteins: Washing with a high concentration salt solution, such as 2 M NaCl. cytivalifesciences.comvwr.comsangon.com This can be performed in a reversed flow direction with a short contact time. cytivalifesciences.comvwr.comsangon.com

Removal of precipitated and hydrophobically bound proteins and lipoproteins: Washing with alkaline solutions, typically 1 M NaOH. sigmaaldrich.comcytivalifesciences.comvwr.comsangon.com This is often done in a reversed flow direction with a longer contact time compared to salt washes. cytivalifesciences.comvwr.comsangon.com

Removal of strongly hydrophobically bound proteins, lipoproteins, and lipids: Using organic solvents like 70% ethanol or 30% isopropanol. cytivalifesciences.comvwr.comsangon.comcytivalifesciences.co.jpyilimart.com These washes may also be performed in reversed flow. cytivalifesciences.comvwr.comsangon.com Applying increasing gradients of organic solvents can prevent air bubble formation. cytivalifesciences.comvwr.comsangon.com

Removal of residual detergent: If detergents are used in the CIP protocol, residual detergent should be removed by washing with a suitable solvent, such as 70% ethanol, followed by binding buffer. cytivalifesciences.com

CIP protocols can also serve to sanitize the medium by reducing microbial contamination. dtu.dkvwr.comsangon.com Washing with 0.5 to 1 M NaOH for a specified time is a common sanitization step. cytivalifesciences.comvwr.comsangon.com

Long-Term Storage and Maintenance of this compound Resins

Proper long-term storage and maintenance are crucial for preserving the performance and extending the lifespan of this compound resins.

Unopened this compound media are typically stored in their original containers at a temperature range of 4°C to 30°C. cytivalifesciences.comsangon.comcytivalifesciences.com It is important to ensure the screw-top is fully tightened to prevent drying or contamination. avantorsciences.com

For used this compound media and columns packed with the resin, storage in a suitable bacteriostatic solution is recommended to prevent microbial growth. sigmaaldrich.comsangon.comavantorsciences.com A commonly used storage solution is 20% ethanol. vwr.comsangon.comcytivalifesciences.com The storage temperature for used resin in 20% ethanol is typically between 4°C and 30°C. cytivalifesciences.comcytivalifesciences.com It is important that the medium is not frozen. cytivalifesciences.com

Regular maintenance, including proper equilibration, regeneration after each use, and periodic CIP, contributes significantly to the long-term performance of this compound. cytivalifesciences.comdtu.dkavantorsciences.com Monitoring column performance parameters, such as peak shape (asymmetry factor) and height equivalent to a theoretical plate (HETP), can indicate bed deterioration due to extensive use or insufficient cleaning. cytivalifesciences.comdtu.dk

Storage ConditionTemperature RangeNotesSource
Unopened Media (in original container)4°C to 30°CEnsure container is tightly sealed. cytivalifesciences.comsangon.comcytivalifesciences.com
Used Media/Packed Columns (in 20% ethanol)4°C to 30°CPrevents microbial growth. Do not freeze. cytivalifesciences.comvwr.comsangon.comcytivalifesciences.com

Optimization of Cm Sepharose Chromatographic Processes

Impact of pH on Binding and Elution Selectivity

The pH of the mobile phase is a critical parameter in CM Sepharose chromatography as it affects the net charge of the molecules being separated and the ionization state of the CM functional groups on the resin huji.ac.ilscientificlabs.co.uk. This compound functions as a cation exchanger, binding positively charged species huji.ac.ilharvardapparatus.com. The binding capacity of weak ion exchangers like this compound varies considerably with pH, which can impact selectivity cytivalifesciences.co.jplobov.com.py. Elution can be achieved by changing the pH or increasing the salt concentration cytivalifesciences.comcytivalifesciences.comdtu.dk.

Relationship between Protein Isoelectric Point (pI) and Operating pH

A protein's net charge is dependent on the pH of its environment, and this relationship is defined by its isoelectric point (pI) huji.ac.ilchondrex.combio-rad.com. At a pH below its pI, a protein carries a net positive charge, while at a pH above its pI, it carries a net negative charge huji.ac.ilchondrex.combio-rad.com. For cation exchange chromatography with this compound, the operating pH should be below the pI of the target protein to ensure it carries a net positive charge and binds to the negatively charged resin huji.ac.ilchondrex.combio-rad.comsigmaaldrich.comresearchgate.net. The pH of the starting buffer should be at least 0.5-1 pH unit below the pI of the target substance harvardapparatus.comsigmaaldrich.com. If the protein is most stable at pH values below its pI, a cation exchanger like this compound should be used scientificlabs.co.ukharvardapparatus.com. Proteins with different pI values will have varying degrees of positive charge at a given pH, leading to different binding affinities and facilitating separation bio-rad.com.

Experimental Design for pH Scouting and Optimization

Scouting for the optimal pH is a crucial step in method development cytivalifesciences.comdtu.dk. This involves testing a range of pH values within which the proteins of interest are known to be stable huji.ac.il. If the pI of the target protein is known, a narrower pH range, approximately 0.5-1 pH unit away from the pI, can be initially explored huji.ac.ilharvardapparatus.com. Small-scale formats, such as 96-well filter plates pre-filled with resin (PreDictor plates) or small prepacked columns (e.g., HiTrap columns), can be used for rapid screening of chromatographic conditions, including pH cytivalifesciences.comcytivalifesciences.comdtu.dkscribd.comscientificlabs.com. This allows for exploring a large design space before moving to larger packed columns cytivalifesciences.comdtu.dkscientificlabs.com. The goal is to identify a pH that promotes the binding of the highest amount of target molecule while achieving the desired purity and recovery cytivalifesciences.comdtu.dk. The most suitable pH should allow the proteins of interest to bind but be as close as possible to the point of elution sigmaaldrich.com.

Influence of Ionic Strength on Chromatographic Resolution

Ionic strength significantly impacts the binding and elution of molecules in this compound chromatography cytivalifesciences.comdtu.dknih.gov. The binding of positively charged molecules to the negatively charged CM groups is electrostatic huji.ac.ilscientificlabs.co.uk. Ions in the buffer compete with the target molecules for binding sites on the resin haw-hamburg.de. Increasing the ionic strength, typically by increasing the salt concentration (e.g., NaCl), weakens the electrostatic interactions, leading to the elution of bound molecules huji.ac.ilharvardapparatus.com.

Conductivity Considerations for Optimal Binding Conditions

Optimal binding conditions on this compound require a low ionic strength in the loading buffer so as not to interfere with sample binding researchgate.netcytivalifesciences.com. The conductivity of the buffer is a measure of its ionic strength cytivalifesciences.comdtu.dk. Scouting of both pH and conductivity is recommended for determining optimal binding conditions cytivalifesciences.comcytivalifesciences.comdtu.dkscribd.comscientificlabs.com. For certain proteins, dynamic binding capacity can increase with increased conductivity, and this is pH dependent cytivalifesciences.comdtu.dkscientificlabs.com. The buffer of the sample should ideally have the same ionic strength as the starting buffer to ensure adequate binding harvardapparatus.comsigmaaldrich.com.

Gradient Slope Optimization for Elution Efficiency

Elution from this compound is commonly performed using a salt gradient, where the ionic strength of the elution buffer is gradually increased huji.ac.ilharvardapparatus.com. Both linear and stepwise gradients can be used huji.ac.ilharvardapparatus.comnjit.edu. Linear gradients are often preferred during method development for their reproducibility and ability to provide high resolution sigmaaldrich.comnjit.edu. Stepwise elution can be used for sample preparation, group separation, or concentration cytivalifesciences.co.jplobov.com.py.

Optimization of the gradient slope is important for elution efficiency and resolution cytivalifesciences.comscribd.com. The gradient volume that provides the best resolution with maximized sample load and flow velocity should be determined cytivalifesciences.comdtu.dkscientificlabs.com. Selecting the steepest gradient that provides acceptable resolution is recommended sigmaaldrich.comcuni.cz. The retention of charged proteins is related to the gradient slope sigmaaldrich.com.

Flow Rate and Residence Time Optimization

Flow rate and residence time are important parameters influencing the efficiency and speed of this compound chromatography cytivalifesciences.comdtu.dkscribd.comcytivalifesciences.com. Flow velocity refers to the linear flow rate (cm/h), while residence time is the average time a molecule spends in the column bed cytivalifesciences.comcytivalifesciences.comdtu.dkscribd.comscientificlabs.com. Residence time is approximated as the bed height divided by the linear flow velocity cytivalifesciences.comcytivalifesciences.comdtu.dkscribd.comscientificlabs.com.

Optimizing flow rate and residence time aims to maximize flow velocity while maintaining sufficient binding capacity and resolution cytivalifesciences.comdtu.dkscientificlabs.com. Scouting flow velocity can be included in the method optimization process cytivalifesciences.comcytivalifesciences.comdtu.dkscribd.comscientificlabs.com. The dynamic binding capacity of a protein can be dependent on the flow rate haw-hamburg.de. Higher flow rates can lead to faster separation cycles cytivalifesciences.co.jp. However, excessively high flow rates can reduce the residence time, potentially impacting binding efficiency and resolution, especially for large molecules or when binding kinetics are slow.

Maintaining a constant residence time is important when scaling up the process, as this helps to maintain the binding capacity observed during method optimization cytivalifesciences.comcytivalifesciences.comdtu.dkscribd.comscientificlabs.com. The rigidity of the Sepharose matrix allows for good flow characteristics and low back pressures, enabling relatively high flow velocities cytivalifesciences.comcytivalifesciences.comdtu.dk. Typical flow velocities for Sepharose Fast Flow resins can range from 300 to 700 cm/h through a 15 cm bed height at a certain pressure cytivalifesciences.comcytivalifesciences.comdtu.dk.

Effect of Linear Flow Velocity on Separation Performance

Linear flow velocity is a critical parameter influencing the performance of this compound chromatography. It affects the residence time of the sample within the column, which in turn impacts binding capacity and resolution. dtu.dkcytivalifesciences.com Higher flow velocities can lead to shorter separation times and increased productivity, but they may also result in decreased dynamic binding capacity (DBC) if the residence time becomes too short for complete binding kinetics. nih.gov Conversely, lower flow rates generally lead to better resolution. auburn.edu

Optimization often involves scouting different flow velocities to find a balance between speed and separation efficiency. The rigidity of the Sepharose Fast Flow matrix allows for relatively high flow velocities, typically ranging from 300 to 700 cm/h through a 15 cm bed height at a pressure of 1 bar. dtu.dkcytivalifesciences.comavantorsciences.com For optimal results, it is recommended to maximize flow velocity with respect to system constraints and resin rigidity. dtu.dkcytivalifesciences.com The residence time, approximated as the bed height divided by the linear flow velocity, is a key factor in maintaining binding capacity. dtu.dkcytivalifesciences.com

Maximizing Sample Load at Optimal Flow Rates

Maximizing sample load on a this compound column is crucial for process economy. The maximum sample load is related to the dynamic binding capacity (DBC) of the resin for the target molecule under the specific operating conditions. dtu.dkcytivalifesciences.com DBC can be influenced by factors such as pH, conductivity, and flow velocity. cytivalifesciences.com

To maximize sample load, it is recommended to determine the DBC for the target molecule under optimized binding conditions. dtu.dkcytivalifesciences.com This involves scouting parameters like pH and conductivity. dtu.dkcytivalifesciences.com Once optimal binding conditions are established, the sample load can be maximized with respect to the determined dynamic binding capacity. dtu.dkcytivalifesciences.com While maximizing flow velocity is also desirable for efficiency, it's important to ensure that the residence time is sufficient to achieve the desired binding capacity at the chosen flow rate. dtu.dkcytivalifesciences.com For optimal results, sample volume is often recommended to be a small percentage of the column volume, such as 1-5% for isocratic separations or up to 30% for group separations. sigmaaldrich.comcytivalifesciences.com

Temperature Effects on this compound Performance

Temperature can influence the performance of this compound chromatography by affecting buffer viscosity, binding kinetics, and protein stability. While specific detailed studies on the direct impact of temperature on this compound performance were not extensively found in the search results, general chromatographic principles apply. Changes in temperature can influence flow rate and separation results. avantorsciences.comcytivalifesciences.com The recommended working temperature range for this compound Fast Flow is typically 4–40°C. sigmaaldrich.com Protein stability is also temperature-dependent, and maintaining appropriate temperatures during chromatography is essential to preserve the integrity and activity of the target molecule. nih.gov Some studies on enzyme purification using this compound have investigated optimal temperatures for enzyme activity, which indirectly relates to the temperature conditions that might be favorable during the chromatographic separation of that specific enzyme. researchgate.netresearchgate.net

Impact of Sample Pre-treatment on Chromatographic Outcomes

Effective sample pre-treatment is a critical step before applying a sample to a this compound column. It helps to protect the column, improve separation efficiency, and extend the lifespan of the chromatographic medium. cytivalifesciences.comsigmaaldrich.comunc.edukuleuven.be Simple steps to clarify a sample before purification can prevent column clogging and reduce the need for stringent washing procedures. sigmaaldrich.comunc.edukuleuven.be

Sample Clarification and Filtration

Sample clarification is essential to remove particulate matter, such as cell debris and lipids, which can clog the column and negatively impact chromatographic performance. cytivalifesciences.comsigmaaldrich.comunc.edukuleuven.be Standard laboratory techniques for sample clarification include centrifugation and filtration. cytivalifesciences.comsigmaaldrich.comkuleuven.be It is highly recommended to centrifuge and/or filter samples immediately before chromatographic purification. sigmaaldrich.comkuleuven.be Centrifugation is effective for removing cell debris and lipids, while filtration removes particulate matter based on size. sigmaaldrich.com The choice of filter pore size should be related to the bead size of the chromatographic medium to ensure effective removal of particles without excessive protein loss due to adsorption. sigmaaldrich.comunc.edu For this compound with a particle size range of 45-165 µm, a filter pore size of 1 µm or 0.45 µm is generally suitable. creativebiomart.netsigmaaldrich.com

Buffer Exchange and Desalting Prior to Loading

Buffer exchange and desalting are often necessary sample pre-treatment steps before loading a sample onto a this compound column. unc.educytivalifesciences.com this compound is an ion exchanger, and efficient binding of the target molecule requires the sample to be in a buffer with low ionic strength. researchgate.net High salt concentrations can interfere with the binding of charged molecules to the resin. Desalting removes salts and other small molecules from the sample. unc.educytivalifesciences.comthermofisher.com

Techniques such as dialysis or, more commonly and efficiently, gel filtration (size exclusion chromatography) using desalting columns packed with resins like Sephadex G-25 are used for buffer exchange and desalting. unc.educytivalifesciences.comcytivalifesciences.comthermofisher.comchondrex.com These methods separate high molecular weight proteins from low molecular weight salts and buffer components. unc.educytivalifesciences.comthermofisher.com This allows the protein to be transferred into a buffer composition and ionic strength suitable for binding to the this compound column. unc.eduresearchgate.netchondrex.com For this compound, the starting buffer must typically be at least one pH unit below the pI of the molecule to be bound, and the ionic strength should be low for efficient binding. auburn.eduresearchgate.netvwr.com

Diverse Research Applications of Cm Sepharose in Biomolecule Purification

Purification of Recombinant Proteins

CM Sepharose is extensively used for the preparative separation and purification of recombinant proteins. avantorsciences.com The technique relies on the net charge of the protein, which is influenced by its amino acid sequence and the surrounding pH. chondrex.comchondrex.com

Strategy for Basic Proteins Based on Isoelectric Point

One study demonstrated the use of CM-Sepharose chromatography for the purification of refolded recombinant human interferon-gamma (hIFNgamma). nih.gov Following solubilization and refolding steps, the protein was purified using CM-Sepharose chromatography, resulting in a high yield and purity. nih.gov

Separation and Purification of Enzymes and Isoenzymes

This compound is a valuable tool for the separation and purification of various enzymes and their isoenzymatic forms. avantorsciences.comfishersci.firesearchgate.netnih.govcerealsgrains.orgnih.gov Differences in the net charge of enzymes and isoenzymes at a given pH allow for their resolution on a this compound column. harvardapparatus.com

Isolation of Lipases

This compound has been successfully employed in the purification of lipases from different sources. jst.go.jpnih.govtandfonline.comresearchgate.netjournalbji.com For instance, cell-bound lipases from Saccharomycopsis lipolytica were purified using a multi-step chromatography approach that included CM-Sepharose CL-6B. jst.go.jptandfonline.com In this case, two types of cell-bound lipases were identified, one that adsorbed to CM-Sepharose at pH 5.0 and one that did not. jst.go.jptandfonline.com Another study on the purification of a digestive lipase (B570770) from Naranga aenescens larvae also utilized CM-Sepharose chromatography as a key step after ammonium (B1175870) sulfate (B86663) precipitation and gel filtration, achieving a significant purification fold and recovery. researchgate.net Similarly, lipases from guinea-pig pancreas were purified using a protocol involving CM-Sepharose chromatography. nih.gov The purification of lipases from Antheraea mylitta larvae also incorporated CM-Sepharose, resulting in substantial purification folds and recoveries. journalbji.com

Purification of Peroxidases

Peroxidases are another class of enzymes frequently purified using this compound. nih.govscialert.netopenaccesspub.orgdocsdrive.comtandfonline.comnih.gov Peroxidase enzymes from water mimosa leaves were purified using a combination of DEAE-Sepharose and CM-Sepharose chromatography. scialert.netdocsdrive.com The CM-Sepharose step, particularly with elution using sodium acetate (B1210297) buffer at pH 5.5 with different NaCl concentrations, showed varying levels of specific activity and yield for the purified enzyme. scialert.netdocsdrive.com Purification of peroxidase from Coleus forskohlii also involved CM-Sepharose column chromatography, where protein fractions with peroxidase activity were pooled and further purified. openaccesspub.org CM-Sephadex C-50, a similar cation exchanger, has been used in the purification of myeloperoxidase and eosinophil peroxidase from rat bone marrow cells. nih.gov

Enzyme Characterization Following this compound Purification

Purification using this compound is often a crucial preliminary step before the biochemical characterization of enzymes and isoenzymes. By isolating specific enzymatic forms, researchers can determine their unique properties such as molecular weight, optimal pH, temperature stability, and substrate specificity. nih.govresearchgate.netjournalbji.comopenaccesspub.org For example, after purification using CM-Sepharose and other chromatographic methods, the molecular weight of a digestive lipase from N. aenescens was determined by SDS-PAGE. researchgate.net Similarly, purified lipases from A. mylitta were characterized for optimal pH and temperature. journalbji.com Purification of beta-glucosidase from Pichia pastoris using CM-Sepharose as part of the protocol allowed for the characterization of its tetrameric structure, subunit molecular weight, and pH and temperature optima. nih.gov In the case of myeloperoxidase isoenzymes purified by CM-Sepharose, structural analysis was performed to understand the basis for their different elution patterns. nih.gov CM-Sepharose chromatography has also been used to separate lipoxygenase isoenzymes from wheat germ, which were subsequently characterized for their enzymatic properties and effects on wheat flour. cerealsgrains.org

Monoclonal Antibody and Antibody Fragment Purification

This compound is applied in the purification of monoclonal antibodies (mAbs) and antibody fragments, particularly for polishing steps to remove impurities and charge variants. researchgate.netresearchgate.netgoogle.comresearchgate.netnih.govscialert.net Cation exchange chromatography, including the use of this compound, is a common method for separating charge variants of antibodies due to differences in their isoelectric points. researchgate.netresearchgate.netnih.gov While affinity chromatography (e.g., Protein A) is often used as a capture step for antibodies, ion exchange chromatography like this compound is valuable for subsequent purification to enhance purity and remove process- and product-related impurities. google.comresearchgate.netnih.gov

Separation of Charge Variants in Antibody Fragments

Charge heterogeneity is a common characteristic of monoclonal antibodies (mAbs) and their fragments, arising from post-translational modifications and other factors. nih.gov Cation exchange chromatography is frequently employed to separate these charge variants based on differences in their isoelectric points (pI). mdpi.comelementlabsolutions.com this compound, as a weak cation exchanger, can be utilized in this application. The resolution of charge variants can be influenced by factors such as resin particle size, elution gradient, and flow rate. nih.gov While studies comparing different cation exchange resins for antibody fragment charge variant separation have shown that resins with smaller particle sizes, such as SP ImpRes (36-44 μm), can achieve higher purity compared to this compound (90 μm) in specific cases, weak cation exchange columns are generally used in charge variant analysis, with method tuning being crucial for achieving requisite resolution. nih.govelementlabsolutions.comresearchgate.net Optimizing the eluent pH is particularly important for weak cation exchangers like this compound to manipulate the extent of stationary phase charge and thus influence separation. elementlabsolutions.com

Removal of Host Cell Proteins (HCPs) and High Molecular Weight Species (HMWs)

In the purification of recombinant proteins, particularly therapeutic antibodies, the removal of process-related impurities such as host cell proteins (HCPs) and high molecular weight species (HMWs), including aggregates, is critical for product safety and efficacy. researchgate.nettandfonline.comnih.govnih.govgoogle.com Cation exchange chromatography is a standard downstream processing step for this purpose, effectively binding positively charged impurities while the target protein is either bound and selectively eluted or flows through depending on the method design and the protein's pI and the operating pH. researchgate.netnih.govnih.gov this compound, with its weak cation exchange functionality and hydrophilic agarose (B213101) matrix, contributes to low levels of non-specific binding of host cell-derived impurities. fishersci.com Studies have demonstrated the effectiveness of cation exchange resins in removing HCP, DNA, and HMWs, sometimes employing overloaded conditions to enhance impurity clearance. researchgate.netnih.gov

Purification of Nucleic Acids and Viral Particles

This compound is applicable for the separation and purification of nucleic acids. chondrex.com Modified forms of CM functionalized materials, such as poly CM magnetic beads, have been explored for purifying DNA, including host cell genomic DNA and viral DNA. google.com Ion exchange chromatography, in general, is a technique used in the purification of viral particles, separating them from host cell contaminants like proteins and nucleic acids. nih.govgoogle.comresearchgate.net While specific applications might utilize different types of ion exchangers depending on the surface charge properties of the viral particles and impurities, the principle of charge-based separation facilitated by materials like this compound is relevant in the broader context of purifying nucleic acids and viral components. nih.govhawaii.edu

Isolation of Specific Peptides and Polypeptides

This compound is a valuable tool for the isolation and purification of specific peptides and polypeptides from complex mixtures. chondrex.comsunresinlifesciences.com Its cation exchange properties allow for the separation of peptides and polypeptides based on their net positive charge at a given pH. For instance, this compound has been successfully used in the purification of a Kunitz-type trypsin inhibitor (PDTI) from Pithecellobium dulce seeds. In this process, the extracted protein solution, adjusted to pH 4.0, was loaded onto a this compound column, and the trypsin inhibitory activity was found in the eluted peak. nih.gov In another application, this compound was used in a sequential ion exchange chromatography strategy, following DEAE Sepharose, to purify ACE-inhibitory peptides derived from moth bean protein hydrolysate. frontiersin.org These examples highlight the utility of this compound in multi-step purification schemes for isolating specific peptides and polypeptides.

Application in Extracting Biological Components from Complex Mixtures (e.g., Venom, Eggshell Matrix Proteins)

This compound is applied in the extraction and purification of various biological components from intricate natural sources, such as venom and eggshell matrix proteins. nih.govkosfaj.orgnih.govmdpi.comsigmaaldrich.cn Eggshell matrix proteins, which are crucial for eggshell structure and properties, are often purified using ion exchange chromatography. researchgate.netscience.gov this compound, frequently used in conjunction with DEAE Sepharose, has been employed for the co-purification of specific eggshell matrix proteins like Ovocleidin-17 (OC-17), Ovocleidin-116 (OC-116), and Ovocalyxin-36 (OCX-36). nih.govkosfaj.orgnih.gov One reported method involved loading an eggshell extract supernatant onto this compound and DEAE Sepharose columns connected in series. nih.govkosfaj.org Differential elution conditions were then applied to isolate the target proteins. For example, OC-17 was obtained by elution from the this compound column using a buffer containing 100 mM NaCl at pH 8.0. kosfaj.orgnih.gov this compound has also been utilized in the biochemical characterization and purification of components from snake venom, demonstrating its utility in handling complex biological samples. sigmaaldrich.cn

Purification Data for Eggshell Matrix Proteins using this compound and DEAE Sepharose kosfaj.orgnih.gov

ProteinColumn UsedElution Buffer CompositionFlow Rate (mL/min)Purity (%)Recovery (%)
OC-17This compound100 mM NaCl, 50 mM Tris, pH 8.00.580.1553.38
OC-116DEAE Sepharose50 mM Na-Hepes, pH 7.5, 2 mM DTT, 350 mM NaCl1.073.2236.34
OCX-36DEAE Sepharose50 mM Na-Hepes, pH 7.5, 2 mM DTT, 350 mM NaCl1.096.8255.27

Note: This table summarizes data from a specific study on co-purification of eggshell matrix proteins using a combination of this compound and DEAE Sepharose. kosfaj.orgnih.gov

Performance Assessment and Characterization in Cm Sepharose Research

Metrics for Evaluating Purification Efficacy

Purity Assessment (e.g., SDS-PAGE, Electrophoretic Analysis)

Purity assessment is a critical step to determine the effectiveness of CM Sepharose in isolating the target protein from contaminants. Techniques such as SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis) and other electrophoretic methods are commonly employed for this purpose. SDS-PAGE separates proteins primarily based on their molecular weight, allowing visualization of the protein components in a sample. patsnap.com The presence of a single band on an SDS-PAGE gel can indicate that a protein has been purified to homogeneity. openmicrobiologyjournal.comresearchgate.net For example, in one study, SDS-PAGE analysis of an esterase purified using Sephadex G-75 chromatography showed a single band, confirming its homogeneity. openmicrobiologyjournal.com Similarly, SDS-PAGE was used to assess the purity of proteins eluted from a CM-FF column, revealing that the bound fraction contained mostly the target protein. plos.orgkosfaj.org Electrophoretic analysis, including techniques like capillary electrophoresis, is also used to estimate protein purity. sjsu.edu

Recovery Yield Determination

Recovery yield is a crucial metric that quantifies the amount of the target molecule retained after the purification step. It is typically calculated as the ratio of the amount of purified protein obtained to the initial amount of the target protein in the starting material, often expressed as a percentage. For instance, a two-step purification procedure for basic fibroblast growth factor (bFGF) using this compound C50 as the first step resulted in a total yield of recovery of bFGF increasing to 56% compared to 40% using a one-step purification procedure with only heparin-Sepharose. nih.gov Low protein recovery or yield during ion exchange chromatography can be primarily caused by poor binding of the protein to the ion exchanger. cytivalifesciences.com.cn Ensuring sufficient resin capacity and optimizing running conditions like pH, salt concentration, and flow rate can help maximize protein binding and recovery. cytivalifesciences.com.cn

Purification Factor Calculation

The purification factor indicates the increase in purity of the target molecule after a purification step. It is calculated by dividing the purity of the sample after purification by the purity of the sample before purification. This metric helps to evaluate the efficiency of the this compound step in removing impurities. While specific data tables for purification factor calculations involving this compound were not extensively detailed in the search results, the concept is fundamental to assessing purification efficacy alongside purity and yield. sjsu.eduresearchgate.netnih.gov

Analytical Techniques for Eluate Characterization (e.g., UV Spectrophotometry, Bradford Assay)

Characterizing the eluate fractions from a this compound column is essential to identify and quantify the purified target molecule. UV spectrophotometry and the Bradford assay are two common analytical techniques used for this purpose. UV spectrophotometry measures the absorbance of the eluate, typically at 280 nm for proteins due to the presence of aromatic amino acids. cytivalifesciences.comsigmaaldrich.com This allows for the monitoring of protein elution peaks. nih.gov The Bradford assay is a colorimetric method widely used for quantifying the total protein concentration in a sample. shimadzu.co.uk It relies on the binding of Coomassie Brilliant Blue G-250 dye to proteins, causing a color shift that can be measured spectrophotometrically at 595 nm. shimadzu.co.uk Both UV absorbance and Bradford assay can be used to monitor glycoprotein (B1211001) elution profiles and determine protein concentration in fractions collected from chromatography columns. plos.orgnih.govresearchgate.net

Column Efficiency Determination (Theoretical Plate Number, Peak Symmetry)

Assessing the efficiency of a this compound column packing is crucial for obtaining optimal separation resolution. The height equivalent to a theoretical plate (HETP) and the asymmetry factor (As) are key parameters used to determine column efficiency. cytivalifesciences.comdtu.dkscientificlabs.ie The theoretical plate number (N) is calculated based on the elution volume and peak width, with higher plate numbers indicating greater efficiency. cytivalifesciences.comdtu.dkavantorsciences.com Peak symmetry (As) evaluates the shape of the elution peak, with a value close to 1 indicating a symmetrical peak and efficient separation. cytivalifesciences.comdtu.dkavantorsciences.com A typical acceptable range for peak symmetry is 0.80 to 1.50. vwr.com Changes in peak shape can indicate deterioration of the packed bed. dtu.dkavantorsciences.comscientificlabs.com Column efficiency testing is recommended after packing and at regular intervals to ensure consistent performance. scientificlabs.ie

Reproducibility and Robustness Studies of this compound Processes

Reproducibility and robustness are critical aspects of any purification process, particularly in industrial applications. Reproducibility refers to the ability to obtain consistent results when the process is performed multiple times under the same conditions. Robustness refers to the ability of the process to remain unaffected by small deliberate variations in method parameters. This compound resins are known for their reliable and reproducible performance, contributing to predictable scale-up of purification processes. fishersci.nllobov.com.pyscribd.comcytivalifesciences.comdtu.dk Studies evaluating reproducibility and robustness involve performing purification runs under slightly varied conditions to assess the impact on purity, yield, and chromatographic profiles. sjsu.edu Using robust extraction and clarification techniques for the starting material can also contribute to a reproducible purification process. sjsu.edu

Integration with Multi Stage Purification Strategies

CM Sepharose as a Capture Step in Downstream Processes

The capture step represents the initial phase of isolating and concentrating the target molecule from a crude or clarified sample. This compound is widely favored for this stage due to its high binding capacity and its ability to effectively process large sample volumes at high flow rates cytivalifesciences.comdtu.dkcytivalifesciences.comhelsinki.fi. By operating the chromatography at a pH below the target protein's pI, the protein acquires a net positive charge, facilitating its binding to the negatively charged CM ligands. Conversely, impurities with negative or neutral charges at this pH pass through the column in the flow-through fraction. This effectively concentrates the target protein while removing a substantial portion of bulk contaminants early in the purification workflow helsinki.fi.

Intermediate Purification with this compound for Bulk Impurity Removal

Following the initial capture, the intermediate purification step focuses on eliminating the majority of the remaining bulk impurities, including host cell proteins, nucleic acids, endotoxins, and viruses helsinki.fipurolite.com. This compound is well-suited for this purpose. Through careful optimization of binding and elution conditions, such as adjusting pH and implementing salt concentration gradients, this compound can achieve good resolution, separating the target protein from contaminants based on differences in their charge properties dtu.dkhelsinki.firesearchgate.netsigmaaldrich.com. The high loading capacity and favorable flow characteristics of this compound Fast Flow variants are particularly beneficial for handling the larger volumes typically encountered in intermediate purification steps cytivalifesciences.comdtu.dklobov.com.py.

Polishing Applications of this compound for High Resolution Separation

The polishing step, the final stage of purification, aims to attain high purity by removing trace impurities and closely related substances that may have co-eluted in earlier steps helsinki.fipurolite.com. Although strong ion exchangers are often preferred for polishing due to their consistent charge across a broader pH range, this compound, as a weak cation exchanger, can be highly effective. This is particularly true when subtle charge differences between the target molecule and impurities allow for high-resolution separation within the functional pH range of the CM group creativebiomart.netcytivalifesciences.comresearchgate.net. The selectivity of this compound can be precisely controlled by manipulating the pH and ionic strength gradients during elution, enabling the resolution of closely related variants or the removal of trace contaminants dtu.dksigmaaldrich.com. This compound High Performance, featuring a smaller particle size (34 µm), is specifically recommended for intermediate purification and polishing applications, offering enhanced resolution and scalability creativebiomart.netcytivalifesciences.com.

Sequential Chromatography Incorporating this compound

Combination with Anion Exchange Chromatography (e.g., DEAE Sepharose, Q Sepharose)

Combining cation exchange chromatography with anion exchange chromatography is a potent strategy in protein purification. This compound (cation exchanger) is frequently employed in series or sequentially with anion exchangers such as DEAE Sepharose (weak anion exchanger) or Q Sepharose (strong anion exchanger) cytivalifesciences.comchondrex.comdtu.dkcytivalifesciences.comscientificlabs.co.uk. This combination is particularly effective because the net charge of most proteins is pH-dependent, allowing them to bind to either a cation or anion exchanger depending on the buffer conditions and their pI chondrex.comagbooth.com. For instance, the purification of eggshell matrix proteins has successfully utilized a sequential approach involving DEAE-Sepharose Fast Flow and CM-Sepharose Fast Flow columns to separate different proteins based on their distinct charge properties . Another study on ovotransferrin purification demonstrated the effectiveness of using Q-Sepharose Fast-Flow anion exchange followed by CM-Toyopearl 650 M cation exchange chromatography researchgate.net. The optimal order of the columns is determined by the pI of the target protein and the characteristics of the impurities.

Coupling with Size Exclusion Chromatography (Gel Filtration)

Size exclusion chromatography (SEC), also known as gel filtration, separates molecules based on their hydrodynamic volume. Coupling this compound with SEC media like Sephadex or Superose is advantageous for applications such as buffer exchange, desalting, and the removal of aggregates or fragments helsinki.firesearchgate.netnih.gov. Following purification on this compound, the eluted fraction can be directly loaded onto an SEC column pre-equilibrated in the desired buffer. This step efficiently removes salts and modifies the buffer composition, which is often a prerequisite for subsequent purification steps or final product formulation helsinki.fi. For example, in the purification of agkaggregin, a protein fraction obtained from CM-Sepharose chromatography was desalted and ultrafiltered before further analysis researchgate.net. The purification of tartrate-resistant acid phosphatases involved a sequence of chromatographic steps including Phenyl-Sepharose, CM-Sepharose, Concanavalin A-Sepharose, FPLC Superose-12, and FPLC Mono-S, illustrating the integration of cation exchange with size exclusion chromatography nih.gov.

Integration with Hydrophobic Interaction Chromatography (HIC)

Hydrophobic interaction chromatography (HIC) separates proteins based on differences in their surface hydrophobicity. HIC is considered orthogonal to ion exchange chromatography because binding in HIC is promoted by high salt concentrations, whereas binding in IEX typically occurs at lower salt concentrations purolite.comualberta.cacytivalifesciences.comcreativebiomart.net. The integration of this compound (IEX) with HIC media such as Phenyl Sepharose or Butyl Sepharose can significantly enhance purity by resolving proteins that have similar charge properties but differ in hydrophobicity scientificlabs.co.ukresearchgate.netsigmaaldrich.com. This combined approach is frequently employed in intermediate or polishing stages of purification. For instance, a protein fraction eluted from CM-Sepharose chromatography might subsequently be subjected to HIC to remove remaining impurities. The high salt concentrations used in HIC can also contribute to the stabilization of protein structure scientificlabs.com.

Combined Strategies for Charge Variant Separation

Charge variants are common product-related impurities in the purification of therapeutic proteins, particularly monoclonal antibodies (mAbs) and antibody fragments researchgate.netnih.govcytivalifesciences.com. Their separation is typically addressed during the polishing steps of downstream processing, often utilizing ion exchange chromatography (IEX) researchgate.netnih.govcytivalifesciences.com. Cation exchange chromatography (CEX) is frequently employed in bind-and-elute mode for molecules like mAbs with basic isoelectric points (pI), effectively removing negatively charged impurities such as host cell proteins (HCPs), DNA, and leached Protein A, while also having the capacity to separate antibody charge variants nih.govcytivalifesciences.com.

This compound is a weak cation exchange chromatography resin composed of crosslinked 6% agarose (B213101) beads functionalized with carboxymethyl (CM) groups sigmaaldrich.comfishersci.co.uk. This resin is widely used for preparative protein separations in both research and industrial applications fishersci.co.uk. Its properties include a particle size range typically between 45 and 165 µm, with an average diameter of approximately 90 µm, and an ionic capacity of 0.09 to 0.13 mmol/mL resin sigmaaldrich.comfishersci.co.ukharvardapparatus.com.

In the context of combined strategies for charge variant separation, this compound, as a CEX resin, can be integrated into multi-stage purification schemes, typically following initial capture steps like Protein A affinity chromatography nih.govcytivalifesciences.com. While CEX is a standard technique for charge variant separation, the effectiveness can depend on the specific resin properties, including particle size researchgate.netnih.gov.

Research comparing different cation exchange resins for the separation of antibody fragment charge variants has included this compound Fast Flow (90 μm particle diameter) alongside other resins such as Capto S (90 μm) and SP ImpRes (36-44 μm) researchgate.netnih.gov. These studies aim to assess the capability of different resins to achieve high purity of antibody fragments by effectively separating charge variants researchgate.net. Findings from such comparative studies indicate that resins with smaller particle diameters, like SP ImpRes (36-44 μm), may offer superior resolution, achieving higher purity (e.g., 100% pure antibody fragments) compared to resins with larger particle sizes, such as this compound (90 μm) and Capto S (90 μm) researchgate.netnih.gov. This suggests that while this compound can be used in CEX steps for charge variant separation, its performance in achieving high purity might be limited by its particle size compared to smaller-particle resins in certain applications researchgate.netnih.gov. Overlap between the main product peak and charge variants was observed with larger particle size resins like SP Sepharose Fast Flow (90 μm), which is based on a similar platform as this compound Fast Flow researchgate.net.

Theoretical and Advanced Mechanistic Studies of Cm Sepharose Interactions

Mechanisms of Non-Specific Binding and Mitigation Strategies

While ion exchange chromatography primarily relies on electrostatic interactions, non-specific binding can occur and negatively impact purification efficiency, yield, and purity. avantorsciences.comelementlabsolutions.com Non-specific binding refers to the unintended adsorption of molecules to the chromatography matrix through interactions other than the primary ion exchange mechanism. For proteins, which have complex surface chemistries, multiple affinity mechanisms can contribute to non-specific binding, including hydrophobic interactions and hydrogen bonding, in addition to secondary ionic interactions. elementlabsolutions.comresearchgate.net

The hydrophilic nature of the Sepharose base matrix in CM Sepharose contributes to low levels of non-specific binding. avantorsciences.comfishersci.com However, non-specific interactions can still arise due to the amphoteric nature of biomolecules, which possess both positive and negative charges, as well as hydrophobic regions. elementlabsolutions.com These characteristics allow for potential interactions with various sites on the stationary phase. elementlabsolutions.com

Mitigation strategies for non-specific binding in ion exchange chromatography, which are applicable to this compound, include optimizing buffer conditions such as pH and ionic strength. biologynotesonline.comkuleuven.be Adjusting the pH can influence the net surface charge of the target molecule and impurities, thereby affecting their binding affinity to the matrix. biologynotesonline.com Increasing ionic strength (salt concentration) can reduce electrostatic interactions, including non-specific ionic interactions, by competing with molecules for binding sites. agbooth.comunc.edu The use of wash solutions containing specific additives, such as detergents, can also help disrupt non-specific protein-ligand interactions. researchgate.net System priming with a blocking agent can occupy active sites on the matrix, preventing the adsorption of analytes of interest. elementlabsolutions.com

Pore Diffusion and Mass Transfer Limitations in this compound Beads

Mass transfer limitations within chromatography beads, including this compound, can significantly affect separation efficiency, particularly for larger molecules like proteins. cytivalifesciences.comcambridge.orggoogle.comresearchgate.netnih.gov These limitations are generally attributed to diffusional transfer occurring either outside the beads (external diffusion) or inside the beads (internal diffusion). cambridge.org While the adsorption step itself is usually fast, the rate at which molecules reach the binding sites within the porous structure of the bead can be limiting. cambridge.orgsci-hub.se

In porous adsorbents like this compound, solute uptake involves several steps: migration through the liquid film adjacent to the bead surface, penetration into the pores, movement toward the adsorption site via pore diffusion and potentially surface diffusion, and binding to the surface. sci-hub.se For large molecules such as proteins, pore diffusion is often the rate-limiting step due to their low diffusion rates within the tortuous and narrow pores of the stationary phase. google.comresearchgate.netnih.govsci-hub.sepnas.org This hindered diffusion can lead to band broadening and reduced dynamic binding capacity, especially at higher flow rates. google.comnih.gov

The effective diffusion coefficient within the pores is lower than in free solution and can be influenced by the size of the solute relative to the pore size, as well as the concentration gradients. google.com Surface diffusion, where adsorbed molecules migrate along the surface within the pores, can also contribute to transport and potentially alleviate mass transfer limitations. sci-hub.sepnas.org Studies suggest that surface diffusivity can depend on binding affinity. pnas.org

Models like the Transport Dispersive Model Lumped Rate (TDM LR) and the General Rate Model (GRM) are used to describe mass transfer limitations in chromatography columns. cytivalifesciences.comannualreviews.org These models account for the distinction between interstitial and pore volume and include parameters for mass transfer between these phases. cytivalifesciences.com More complex models, such as those considering pore diffusion separately, require additional computational time but can provide a more detailed description of the process. cytivalifesciences.com

Surface Charge Heterogeneity and its Impact on Binding

The separation of molecules by ion exchange chromatography is based on differences in their net surface charge and the distribution of these charges. biologynotesonline.comnih.govelementlabsolutions.com For complex biomolecules like proteins, charge heterogeneity is common due to post-translational modifications (PTMs) and other factors that alter the number or distribution of charged groups. researchgate.netcreative-proteomics.com These variations in surface charge can significantly impact the interaction of proteins with the charged ligands of this compound and thus affect their binding and elution behavior. nih.govelementlabsolutions.comchromatographyonline.comacs.org

The charge of a protein is pH-dependent, as the ionization state of amino acid side chains changes with pH. biologynotesonline.comagbooth.comelementlabsolutions.comacs.org The isoelectric point (pI), the pH at which a protein has a neutral net charge, is a key parameter, but the distribution of charges on the protein surface also plays a critical role in chromatographic separation. nih.govelementlabsolutions.com Even without a change in net charge, a change in surface charge distribution, potentially caused by conformational changes, can alter retention times on ion exchange columns. chromatographyonline.com

Charge heterogeneity can lead to the presence of different "charge variants" of a protein, which may have different binding affinities to this compound. elementlabsolutions.comresearchgate.netcreative-proteomics.com These variants can elute at different points during a salt or pH gradient, impacting peak shape and resolution. elementlabsolutions.comacs.org Understanding and controlling the factors contributing to charge heterogeneity are crucial for optimizing purification processes and ensuring product quality. researchgate.netcreative-proteomics.com Techniques like ion exchange chromatography are widely used for analyzing and separating these charge variants. researchgate.netcreative-proteomics.com

Computational Modeling and Simulation of this compound Chromatography

Computational modeling and simulation play an increasingly important role in understanding and optimizing chromatographic processes, including those utilizing this compound. nih.govresearchgate.netresearchgate.netacs.orgnih.gov These approaches can provide insights into the complex interactions occurring within the column and predict chromatographic behavior under different conditions.

Various computational frameworks are employed, including statistical modeling, mechanistic modeling based on fundamental principles, Quantitative Structure-Activity Relationship (QSAR) models, and physics-based molecular simulations. acs.orgnih.gov Mechanistic models, such as the General Rate Model (GRM) and its simplified versions, describe the transport and adsorption phenomena within the column, accounting for factors like convection, dispersion, and mass transfer limitations. annualreviews.orgx-mol.net These models often require the determination of parameters like axial dispersion coefficients, mass transfer coefficients, and effective diffusion coefficients, which can be estimated from experimental data. researchgate.net

Molecular dynamics (MD) simulations can provide a more detailed, atomistic-level understanding of the interactions between proteins and chromatography resins like this compound. acs.orgnih.gov These simulations can model the resin using fragments representing the functional groups and the agarose (B213101) backbone to study the specificity and binding affinity between the protein and the resin. acs.orgnih.gov MD simulations can help identify the specific residues involved in the interaction and provide insights into the binding orientation of molecules on the stationary phase. researchgate.netacs.orgresearchgate.net

Computer algorithms based on plate theory or equilibrium calculations in discrete column segments can simulate the separation process and predict chromatograms for analytes. nih.govresearchgate.netresearchgate.net These simulations can be used to study the distribution of analytes, optimize gradient profiles, and investigate the influence of various parameters on the separation. nih.govresearchgate.netresearchgate.net

Computational modeling can aid in process design and optimization, allowing for the prediction of outcomes under different operating conditions and potentially reducing the need for extensive experimental trials. acs.orgx-mol.net

Scale Up Considerations for Cm Sepharose in Bioprocess Research

Principles of Linear Scale-Up in Ion Exchange Chromatography

Linear scale-up is a common strategy employed in ion exchange chromatography to translate a separation method developed at a smaller scale to a larger one. The fundamental principle behind linear scale-up is to maintain key parameters that govern the separation while increasing the column volume. This is typically achieved by keeping the bed height constant and increasing the column diameter. biolink.combio-works.combiomanufacturing.orgunc.edu By maintaining the bed height, the residence time of the sample within the column remains consistent, provided the linear flow velocity is also maintained. unc.educytivalifesciences.com Increasing the column diameter proportionally increases the column's cross-sectional area, allowing for a larger sample load and higher volumetric flow rate while preserving the separation performance observed at the smaller scale. biomanufacturing.orgunc.edu

Maintaining Residence Time and Flow Velocity

Maintaining a constant residence time is a well-established strategy when scaling up a chromatography step. cytivalifesciences.comprocessdevelopmentforum.com Residence time, the average time a molecule spends in the packed bed, is a critical factor influencing binding kinetics and separation efficiency. It is determined by the bed height and the linear flow velocity. Linear flow velocity, expressed in cm/h, is the volumetric flow rate divided by the column's cross-sectional area. biomanufacturing.org To maintain constant residence time during linear scale-up, both the bed height and the linear flow velocity should ideally be kept constant. bio-works.comunc.educytivalifesciences.com This means that as the column diameter increases, the volumetric flow rate (ml/min or L/h) must be increased proportionally to the increase in the column's cross-sectional area to maintain the same linear flow velocity. biomanufacturing.orgunc.edu

However, maintaining a strictly constant bed height across all scales might require specific column sizes that are not always readily available, potentially leading to suboptimal utilization of column capacity or the need for multiple cycles. cytivalifesciences.com An alternative approach gaining traction is to standardize across scales to constant column volumes per hour (CV/h), which offers more flexibility in choosing existing column sizes by allowing for adjustments in bed height while keeping the throughput constant in terms of column volumes processed per unit time. cytivalifesciences.com

Impact of Column Dimensions on Scalability

The dimensions of the chromatography column, specifically its diameter and height, have a significant impact on the scalability of the purification process. In linear scale-up, the bed height is typically kept constant while the column diameter is increased. biolink.combio-works.combiomanufacturing.orgunc.edu Increasing the column diameter allows for processing larger volumes of sample, which is necessary for pilot and production scales. unc.edu

However, increasing the column diameter can introduce challenges. As the column diameter increases, the packed bed receives less support from the column wall, which can make the bed more prone to collapse at high flow rates, particularly when the diameter exceeds 30 cm. biolink.com This can affect flow distribution and reduce separation efficiency. researchgate.net Therefore, using rigid resins designed for production scale is important to allow for direct scale-up with maintained flow rates. purolite.com The ratio of bed height to column diameter (aspect ratio) also affects pressure drop and flow distribution. researchgate.net Columns with relatively short bed-height to diameter ratios are frequently used at process scale. researchgate.net

The particle size of the CM Sepharose resin also influences scalability. Smaller particles generally provide higher resolution but can lead to increased back pressure, which becomes a more significant concern in larger diameter columns. purolite.comphenomenex.com Therefore, selecting an appropriate particle size that balances resolution and pressure drop is crucial for successful scale-up.

Transition from Laboratory to Pilot and Production Scale

The transition of a this compound chromatography step from laboratory scale to pilot and then to production scale involves a stepwise increase in the scale of operation. Laboratory scale typically involves columns with small diameters (e.g., 5-26 mm) and bed volumes up to tens or a few hundred milliliters. biomanufacturing.orgavantorsciences.com Pilot scale utilizes larger columns, often with diameters ranging from 10 cm to 25 cm and bed volumes from a few liters up to around 10 liters. biomanufacturing.org Production scale employs significantly larger columns, which can have diameters of two meters or more and packed bed volumes up to approximately 600 liters. biomanufacturing.org

The scale-up factor between stages is often in the range of 10-20 times the prior scale. biomanufacturing.org During this transition, it is crucial to maintain the critical process parameters established at the laboratory scale, such as linear flow velocity, residence time, buffer composition, pH, and the gradient profile (expressed in column volumes). unc.edu

Key considerations during the transition include:

Column Packing: Achieving a uniformly packed bed is critical at all scales, but it becomes more challenging with larger columns. Robust and reliable column packing methods are essential to ensure consistent performance and prevent issues like channeling, which can lead to reduced resolution and recovery. biolink.comcytivalifesciences.com

Equipment: Larger scale operations require appropriately sized chromatography systems, pumps, and detectors capable of handling higher flow rates and larger volumes. dutscher.com

Process Control: More sophisticated process control systems are needed at pilot and production scales to monitor and control parameters precisely, ensuring reproducibility between batches.

Raw Material Sourcing: Ensuring a consistent supply of buffers and other raw materials in the required quantities for large-scale manufacturing is important.

Validation: The scaled-up process must be validated to demonstrate that it consistently meets the required product quality attributes and yield. Using BioProcess Media, like this compound Fast Flow, which are developed and supported for process scale chromatography and come with regulatory support files, can facilitate process validation. avantorsciences.comdutscher.comualberta.ca

While linear scale-up by increasing column diameter is common, in some cases, particularly for the initial capture step, it might be more economical to process the feed in several cycles on smaller columns rather than scaling up to a single very large column. biomanufacturing.org

Economic and Productivity Aspects in Large-Scale this compound Operations

The economic and productivity aspects are critical drivers in the design and execution of large-scale chromatography operations using this compound. The cost of the chromatography resin itself is a significant factor, especially at manufacturing scale where large volumes of resin are required. biomanufacturing.org this compound Fast Flow and similar BioProcess Media are designed to offer high binding capacity and allow high flow rates, which contribute to increased productivity by enabling faster processing times and higher throughput. avantorsciences.comdutscher.comcytivalifesciences.comscribd.com

Productivity in chromatography is often measured in terms of the amount of purified product obtained per unit of resin per unit of time. Factors influencing productivity include:

Dynamic Binding Capacity (DBC): A high DBC means that more target protein can be loaded onto a given amount of resin, reducing the required column size or the number of cycles.

Flow Rate: Higher flow rates allow for shorter cycle times, increasing the number of batches that can be processed in a given period. avantorsciences.comscribd.com

Resolution and Selectivity: Efficient separation reduces the need for subsequent purification steps, saving time and resources.

Buffer Consumption: Large-scale chromatography consumes significant volumes of buffers. Optimizing the process to minimize buffer usage can lead to substantial cost savings. scientificlabs.ie

ScaleTypical Column DiameterTypical Bed Volume
Laboratory0.5 - 2.6 cmUp to ~0.1 L
Pilot10 - 25 cm~1 - 10 L
Production> 60 cmUp to ~600 L

Note: These are approximate ranges and can vary depending on the specific application and manufacturer.

Future Directions and Emerging Research Avenues for Cm Sepharose

Development of Novel CM Sepharose Derivatives for Enhanced Selectivity

This compound functions as a weak cation exchanger due to its carboxymethyl functional group (-OCH₂COO⁻). sigmaaldrich.comfishersci.comcytivalifesciences.comharvardapparatus.comagbooth.com The degree of dissociation of this group, and consequently its exchange capacity, is significantly influenced by pH. sigmaaldrich.com This pH-dependent behavior can impact selectivity, which refers to the ability to separate different molecules based on their differential interactions with the stationary phase. lobov.com.pycytivalifesciences.co.jpsigmaaldrich.com While the provided search results discuss enhanced selectivity in the context of other chromatography methods, such as multimodal chromatography researchgate.net or with different ligands and resins researchgate.netnih.gov, specific details on the development of novel this compound derivatives explicitly aimed at enhanced selectivity as a future research avenue were not prominently featured. However, the general pursuit of improved selectivity remains a critical goal in chromatography resin development to achieve better separation of target molecules from impurities.

Continuous Chromatography Applications with this compound

Continuous chromatography is recognized as a promising trend within the biopharmaceutical industry, offering potential advantages in efficiency and productivity compared to traditional batch processes. nih.gov this compound has been investigated for its suitability in continuous chromatography applications. One study, for instance, compared this compound with other resins, such as Capto S and SP ImpRes, for the separation of charge variants of antibody fragments, indicating its potential use in such intensified processes. nih.gov The development of continuous chromatography systems, including twin-column setups, is an area of active research aimed at improving the separation and enrichment of target molecules like monoclonal antibody charge variants. nih.gov The integration of established media like this compound into these advanced continuous platforms represents a key future direction for process development.

High-Throughput Screening of this compound Conditions

High-throughput screening (HTS) plays a crucial role in modern chromatographic method development and optimization. For Sepharose Fast Flow resins, including this compound, HTS using multiwell formats, such as 96-well PreDictor plates, is a recommended initial step in the workflow. cytivalifesciences.comlobov.com.pycytivalifesciences.co.jpdtu.dkyilimart.comscientificlabs.com This approach allows for the rapid parallel screening of various chromatographic conditions, including pH, conductivity, flow velocity, sample load, and gradient volume, to identify optimal binding and elution parameters. cytivalifesciences.comdtu.dkyilimart.com The typical workflow involves initial screening in high-throughput formats, followed by optimization using methodologies like Design of Experiments (DoE) in small columns, and finally scaling up the optimized method to larger columns for preparative or production scale. cytivalifesciences.comdtu.dkyilimart.comscientificlabs.com This integration of HTS significantly accelerates the development cycle for processes utilizing this compound.

Integration with Advanced Analytics for In-Line Monitoring

The integration of advanced analytical techniques for in-line monitoring is an emerging area in chromatography to enable real-time process understanding, control, and optimization. While the provided search results illustrate the use of advanced analytics like UV absorbance, native amino acid fluorescence, and mass spectrometry in conjunction with various chromatographic methods nih.govembopress.orgnih.gov, specific future directions focusing solely on the integration of these analytics with this compound for in-line monitoring were not explicitly detailed. However, the broader trend in chromatography is towards incorporating such analytical tools to gain deeper insights into separation performance, monitor critical process parameters, and potentially implement real-time release testing. Future research avenues for this compound applications could involve developing and implementing integrated systems that combine this compound chromatography with in-line spectroscopic methods, mass spectrometry, or other advanced sensors to achieve enhanced process monitoring and control.

Q & A

Q. How should researchers design a protein purification experiment using CM Sepharose to ensure reproducibility?

Methodological Answer:

  • Experimental Parameters : Include buffer composition (pH, ionic strength), column dimensions (bed volume, flow rate), and equilibration/wash steps. Document deviations from standard protocols, as minor variations (e.g., buffer pH ±0.5) can alter binding kinetics .
  • Validation : Pre-test binding capacity using a control protein (e.g., lysozyme) to establish baseline performance. Use triplicate runs to assess variability .
  • Reporting : Follow the Materials and Methods structure outlined in academic journals, specifying resin lot numbers and regeneration protocols to enable replication .

Q. What are common pitfalls in ion-exchange chromatography experiments with this compound, and how can they be mitigated?

Methodological Answer:

  • Pitfalls : Overloading the column, inadequate equilibration, or inconsistent sample preparation (e.g., incomplete desalting).
  • Mitigation :
    • Calculate dynamic binding capacity (mg/mL resin) for your target protein to avoid overloading .
    • Use conductivity meters to verify equilibration buffer consistency.
    • Centrifuge/filter samples to remove particulates before loading .

Q. How can researchers validate this compound binding efficiency for novel proteins?

Methodological Answer:

  • Step 1 : Perform batch-binding assays at varying pH (4.0–6.5) and salt concentrations (0–150 mM NaCl) to map optimal conditions .
  • Step 2 : Compare elution profiles (e.g., step vs. gradient elution) to assess resolution.
  • Step 3 : Quantify recovery via SDS-PAGE and spectrophotometry (A280). Report yield and purity metrics .

Advanced Research Questions

Q. How can buffer conditions for this compound be optimized for complex biological samples (e.g., cell lysates with high lipid content)?

Methodological Answer:

  • Pre-Treatment : Add detergents (e.g., 0.1% Triton X-100) to reduce lipid interference, followed by centrifugation .
  • Buffer Screening : Use fractional factorial design (FFD) to test interactions between pH, ionic strength, and additives (e.g., glycerol). Analyze eluates via mass spectrometry to detect co-eluting contaminants .
  • Case Study : A 2023 study resolved lipid interference by pre-equilibrating this compound with 0.05% CHAPS, improving target protein recovery by 27% .

Q. How should researchers resolve contradictions in reported this compound binding capacities across studies?

Methodological Answer:

  • Root-Cause Analysis : Compare variables such as ligand density (µmol/mL resin), protein size/charge, and buffer composition. For example, higher ligand density increases capacity for small, positively charged proteins but may cause steric hindrance for larger molecules .
  • Reproducibility Audit : Replicate conflicting studies using identical materials (e.g., resin lot, protein source). Publish raw datasets and chromatograms to enable peer validation .

Q. What strategies enable integration of this compound chromatography with multi-omics workflows (e.g., proteomics-transcriptomics)?

Methodological Answer:

  • Downstream Compatibility : Use low-salt elution buffers compatible with tryptic digestion for LC-MS/MS. Avoid amine-containing buffers (e.g., Tris) that interfere with labeling .
  • Data Alignment : Employ cross-platform normalization tools (e.g., ComBat) to harmonize chromatographic purity scores with transcriptomic datasets. A 2024 meta-analysis demonstrated improved correlation (R² = 0.89) using this approach .

Data Contradiction Analysis Framework

Variable Impact on Binding Resolution Strategy
Ligand DensityHigher density ≠ higher capacityCompare resin lots via SDS-PAGE
pH DriftAlters protein chargeMonitor pH in real-time with probes
Co-Solutes (e.g., EDTA)Chelators may strip metal ionsPre-treat samples with ion buffers

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.